4-Hydroxy-3-iodobenzylguanidine

Norepinephrine transporter Neuroblastoma Cellular uptake

4-Hydroxy-3-iodobenzylguanidine (HIBG, 4-HIBG) is a ring‑substituted analog of the norepinephrine transporter (NET) substrate meta‑iodobenzylguanidine (MIBG). It belongs to the class of aralkylguanidine NET‑targeting radiopharmaceuticals and is characterized by a hydroxyl group at the para position of the phenyl ring, which markedly reduces its lipophilicity relative to MIBG.

Molecular Formula C8H10IN3O
Molecular Weight 291.09 g/mol
CAS No. 103658-80-6
Cat. No. B017191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-iodobenzylguanidine
CAS103658-80-6
Synonyms3-iodo-4-hydroxybenzylguanidine
4-HIBG
4-hydroxy-3-iodobenzylguanidine
Molecular FormulaC8H10IN3O
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C(N)N)I)O
InChIInChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12)
InChIKeyAADOYYQFRWXOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-iodobenzylguanidine (CAS 103658-80-6) — A Polar MIBG Analog for Targeted NET Research


4-Hydroxy-3-iodobenzylguanidine (HIBG, 4-HIBG) is a ring‑substituted analog of the norepinephrine transporter (NET) substrate meta‑iodobenzylguanidine (MIBG). It belongs to the class of aralkylguanidine NET‑targeting radiopharmaceuticals and is characterized by a hydroxyl group at the para position of the phenyl ring, which markedly reduces its lipophilicity relative to MIBG. HIBG was introduced as a potent sympathoadrenal imaging agent that retains high NET affinity [1] . It is primarily utilized as a non‑radioactive reference standard, a synthetic precursor for no‑carrier‑added radioiodinated preparations, and a radioiodinated tracer ([123I/125I/131I]HIBG) in preclinical and clinical studies of neuroendocrine tumors and cardiac sympathetic nerve function [2][3].

Non‑radioactive reference standard for NET‑targeted imaging research
Synthetic precursor for no‑carrier‑added [123/125/131I]HIBG radiotracers
Hydrophilic NET substrate with markedly lower lipophilicity than MIBG

Why 4-Hydroxy-3-iodobenzylguanidine Cannot Be Simply Replaced by MIBG or Other In‑Class Analogs


Within the MIBG analog family, seemingly minor structural modifications profoundly alter key pharmacological properties that are critical for imaging and therapy. The introduction of a single para‑hydroxyl group in HIBG reduces the octanol–saline partition coefficient by more than 4‑fold compared to MIBG (0.60 vs 2.61) [1]. This significant shift in lipophilicity directly influences non‑specific tissue binding, renal clearance rates, and the contribution of organic cation transporters (OCTs) to total cellular uptake, which are not predictable from NET affinity alone [2][3]. Consequently, substituting HIBG with MIBG, 4‑amino‑3‑iodobenzylguanidine (pAIBG), or 4‑fluoro‑3‑iodobenzylguanidine (FIBG) without adjusting for these differences would compromise the quantitative accuracy of uptake studies and the reliability of preclinical biodistribution or therapeutic dosimetry assessments.

Property
HIBG (this product)
MIBG / other analogs
Lipophilicity
Over 4‑fold more hydrophilic
MIBG, FIBG significantly more lipophilic
Non‑specific tissue binding
Predicted lower
Higher, may elevate hepatic background
OCT‑mediated uptake
Reduced (inferred from lipophilicity class)
Substantial in MIBG; alters tissue selectivity

Quantitative Differentiation Evidence for 4-Hydroxy-3-iodobenzylguanidine (HIBG) vs. In‑Class Analogs


Specific NET‑Mediated Uptake in Human Neuroblastoma Cells (SK‑N‑SH): HIBG Retains 80% of MIBG Activity

In a direct paired‑label in vitro comparison using SK‑N‑SH human neuroblastoma cells, the specific NET‑mediated uptake of [131I]HIBG was 80 ± 4% relative to that of [125I]MIBG (taken as 100%) [1]. This demonstrates that HIBG retains the majority of MIBG’s NET‑targeting capability despite the para‑hydroxyl modification, whereas the related analog 4‑amino‑3‑iodobenzylguanidine (pAIBG) achieved only 66 ± 4% under identical conditions [1].

NET uptake (SK‑N‑SH)
Head-to-head
80±4% of MIBG activity; pAIBG 66±4%
Supports NET retention benchmarking
Paired‑label, 37°C, human neuroblastoma cells
Norepinephrine transporter Neuroblastoma Cellular uptake MIBG analog

Octanol–Saline Partition Coefficient: HIBG is Over 4‑fold More Hydrophilic than MIBG

The octanol–saline partition coefficient (pH 7.4) was determined in a paired‑label format for a series of MIBG analogs. [131I]HIBG exhibited a partition coefficient of 0.60 ± 0.03, compared to 2.61 ± 0.07 for [125I]MIBG — an approximate 4.35‑fold difference [1]. This places HIBG among the most hydrophilic ring‑substituted MIBG analogs tested, with only pAIBG (0.32 ± 0.02) being more polar [1].

Partition coefficient
Head-to-head
4.35‑fold lower than MIBG (0.60 vs 2.61)
Supports hydrophilic NET‑substrate selection
Octanol/PBS pH 7.4 shake‑flask, 18 measurements
Lipophilicity Partition coefficient Drug-like properties Biodistribution

Adrenomedullary Uptake in Canine Model: Prior Evidence of In Vivo NET Targeting

Earlier preclinical work demonstrated that the introduction of the para‑hydroxyl group (HIBG) did not significantly affect adrenomedullary uptake in dogs relative to MIBG [1]. This in vivo finding, while less precisely quantified than the later in vitro data, indicates that HIBG retains the targeting capability for NET‑rich tissues required for adrenal and pheochromocytoma imaging. However, newer direct comparative data from paired‑label SK‑N‑SH cell assays have become the preferred quantitative reference [2].

Adrenomedullary uptake
Class-level
Not significantly different from MIBG in canine model
Historical in vivo viability context
Qualitative; newer cell data provide quantitative benchmark
Adrenal medulla In vivo imaging Pheochromocytoma Canine model

Reduced OCT‑Mediated Non‑Specific Uptake Correlated with Lower Lipophilicity

A recent systematic study (2025) of NET‑targeting radiopharmaceuticals demonstrated that guanidine‑containing tracers, including MIBG, display substantial affinity for organic cation transporters (OCT1, OCT2, OCT3). Crucially, lower lipophilicity in this series — driven by ring substitutions such as hydroxyl groups — correlated significantly with weaker OCT interactions [1]. Although HIBG itself was not among the panel of compounds directly tested by Mühlig et al., its measured octanol–saline partition coefficient (0.60 ± 0.03) is substantially lower than MIBG (2.61 ± 0.07) and falls within the lipophilicity range where OCT affinity is significantly reduced [2]. This strongly suggests that HIBG may offer a more NET‑selective uptake profile than MIBG.

Predicted OCT selectivity
Class-level
Lower OCT affinity inferred from lipophilicity‑OCT correlation
Supports OCT‑selectivity hypothesis
Direct HIBG OCT data not yet reported; class inference only
Organic cation transporter Selectivity Lipophilicity Non‑specific uptake

Synthetic Amenability to Kit‑Based Radioiodination via Hemisulfate Salt

Unlike MIBG, which typically requires multi‑step radioiodination at elevated temperatures, HIBG was specifically designed as a kit‑form analog that can be rapidly and conveniently radioiodinated at room temperature. The hemisulfate salt of HIBG was integral to the development of a clinically applicable kit‑based radiolabeling protocol reported by Lee et al. (1986) [1]. This methodological advantage streamlines the production of [123I/131I]HIBG for small‑scale research or clinical imaging centers.

Kit‑based radioiodination
Supporting evidence
Hemisulfate salt enables room‑temperature labeling
Enables simplified radiolabeling workflow
Based on Lee et al. (1986) kit‑form protocol
Kit formulation Radioiodination Hemisulfate salt Radiolabeling

Optimal Application Scenarios for Procuring 4-Hydroxy-3-iodobenzylguanidine (CAS 103658-80-6)


Calibrator and Reference Standard for NET‑Uptake Competition Assays in Neuroblastoma Research

HIBG serves as an indispensable, well‑characterized non‑radioactive reference standard for competitive uptake studies using [125I]MIBG or other NET‑targeted radiotracers. Its specific uptake of 80 ± 4% relative to MIBG in SK‑N‑SH cells provides a defined benchmark for validating NET expression and assay sensitivity [1]. Researchers developing novel theranostic agents for neuroblastoma can use HIBG as a positive control to discriminate between NET‑specific and non‑specific cellular uptake.

Hydrophilic NET‑Substrate for Investigating Structure–Lipophilicity–Biodistribution Relationships

With a partition coefficient more than 4‑fold lower than MIBG (0.60 vs 2.61), HIBG is uniquely suited for systematic studies examining how lipophilicity modulates in vivo distribution, tumor‑to‑background contrast, and renal clearance of NET‑targeted radiopharmaceuticals [2]. When used in parallel with MIBG, FIBG, and pAIBG, HIBG provides a calibrated lipophilicity ladder for structure–activity relationship (SAR) campaigns.

Radiolabeled Tracer for Preclinical Imaging of Pheochromocytoma and Cardiac Sympathetic Innervation

Although not currently a first‑line clinical agent, [123I/131I]HIBG has demonstrated in vivo NET‑mediated uptake in canine adrenal medulla and pheochromocytoma patients [3]. Laboratories equipped with in‑house radiochemistry capabilities — particularly those leveraging HIBG’s kit‑form hemisulfate salt for simplified radioiodination — can employ [123I/131I]HIBG as a research tracer for small‑animal PET/SPECT studies of NET‑expressing tissues [4].

Investigational Tool for Probing OCT‑ vs. NET‑Mediated Uptake in Guanidine‑Based Tracers

Recent evidence implicates the OCT transporter family in the non‑specific background signal of guanidine‑containing NET tracers, with lower lipophilicity compounds exhibiting reduced OCT affinity [5]. As one of the most hydrophilic MIBG analogs with retained NET affinity, HIBG is a logical candidate for experiments designed to disentangle NET‑specific from OCT‑mediated uptake in cardiac, hepatic, and tumor tissues.

Application
Selection Property
Validation Focus
NET competition assay reference
Defined NET‑uptake benchmark
Assay sensitivity and NET specificity
Lipophilicity‑biodistribution SAR
Markedly lower lipophilicity than MIBG
Renal clearance, tumor‑to‑background contrast
Preclinical NET‑imaging tracer research
Kit‑amenable radioiodination precursor
In vivo NET‑targeting in animal models
OCT vs. NET selectivity studies
Low‑lipophilicity guanidine probe
Disentangling NET‑specific from OCT‑mediated signal
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